(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
®-5-(Tert-butoxycarbonyl)-5-azaspiro[24]heptane-6-carboxylic acid is a compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2One common method involves the cyclization of a suitable precursor under basic conditions, followed by the protection of the amine group with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous flow of reactants and products, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed or substituted under mild conditions using reagents such as oxalyl chloride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and deprotecting agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol can yield the corresponding free amine .
Scientific Research Applications
Chemistry
In chemistry, ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
Its structural features may allow it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can be used in the production of advanced materials and polymers. Its incorporation into polymeric structures can impart unique properties, such as enhanced stability and mechanical strength .
Mechanism of Action
The mechanism of action of ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in various biochemical pathways . The spirocyclic structure may also play a role in its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid include other Boc-protected amino acids and spirocyclic compounds. Examples include:
- Boc-protected proline
- Boc-protected piperidine derivatives
- Spirocyclic lactams
Uniqueness
What sets ®-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid apart from similar compounds is its unique combination of a spirocyclic core and a Boc-protected amine group. This combination provides a distinct set of chemical and physical properties, making it a versatile intermediate for various applications .
Properties
IUPAC Name |
(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133709 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454843-78-7 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454843-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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